Dimethyl(pentafluorophenyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(pentafluorophenyl)silanol is an organosilicon compound with the molecular formula C8H7F5OSi It is characterized by the presence of a silanol group (Si-OH) attached to a dimethylsilane moiety and a pentafluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(pentafluorophenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(pentafluorophenyl)silane. The reaction typically proceeds as follows: [ \text{(C}_6\text{F}_5\text{)Si(CH}_3\text{)}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{(C}_6\text{F}_5\text{)Si(CH}_3\text{)}_2\text{OH} + \text{H}_2 ]
This reaction is often catalyzed by a Lewis acid such as tris(pentafluorophenyl)borane to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(pentafluorophenyl)silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxanes.
Reduction: The compound can be reduced to form silanes.
Substitution: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Siloxanes are the primary products.
Reduction: Silanes are formed.
Substitution: Various substituted silanols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(pentafluorophenyl)silanol has a wide range of applications in scientific research:
Biology: The compound is explored for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of dimethyl(pentafluorophenyl)silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The pentafluorophenyl group enhances the compound’s electron-withdrawing properties, making it a potent reagent in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a pentafluorophenyl group.
Triphenylsilanol: Contains three phenyl groups instead of a pentafluorophenyl group.
Dimethyl(phenyl)silanol: Similar structure but with a phenyl group instead of a pentafluorophenyl group.
Uniqueness
Dimethyl(pentafluorophenyl)silanol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other silanols. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability .
Eigenschaften
CAS-Nummer |
63107-86-8 |
---|---|
Molekularformel |
C8H7F5OSi |
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
hydroxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C8H7F5OSi/c1-15(2,14)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3 |
InChI-Schlüssel |
OKPZSOVHKLCTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.